Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate)
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Overview
Description
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) is a complex organic compound It is a derivative of daphnetoxin, a naturally occurring toxin found in plants of the Thymelaeaceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) involves multiple steps. The process typically starts with the extraction of daphnetoxin from natural sources, followed by chemical modifications to introduce the desired functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It often involves large-scale extraction from plant sources, followed by purification and chemical modification. Advanced techniques such as chromatography and spectroscopy are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often require specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.
Scientific Research Applications
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of daphnetoxin and related toxins found in the Thymelaeaceae family. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
What sets Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) apart is its unique combination of functional groups and its potential applications in various scientific fields. Its complex structure and diverse reactivity make it a valuable compound for research and development.
Properties
CAS No. |
71381-97-0 |
---|---|
Molecular Formula |
C41H48O7 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C41H48O7/c1-24(2)17-29-13-15-32(16-14-29)28(7)37(43)45-23-31-19-33-36-39(25(3)4)20-27(6)41(33,34-18-26(5)35(42)38(34,44)21-31)48-40(46-36,47-39)22-30-11-9-8-10-12-30/h8-16,18-19,24,27-28,33-34,36,44H,3,17,20-23H2,1-2,4-7H3 |
InChI Key |
ZQXOQQOPUNNGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)C(C)C6=CC=C(C=C6)CC(C)C)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
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